N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt

Description

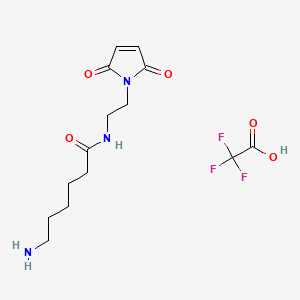

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt (CAS 886209-47-8) is a bifunctional reagent widely used in bioconjugation. Its structure features a maleimide group, which reacts selectively with thiol (-SH) groups, and a 6-aminohexanamide linker terminated with a trifluoroacetic acid (TFA) salt. The TFA salt enhances solubility in polar solvents like water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making it suitable for protein labeling, antibody-drug conjugates, and crosslinking applications .

Properties

IUPAC Name |

6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSUAOFMLMQGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662060 | |

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185075-13-1 | |

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Maleimide Derivatization

Maleic anhydride is reacted with furan in toluene at 80°C to form a maleimide intermediate. This step achieves an 87% yield after recrystallization, as demonstrated in scaled protocols. The reaction mechanism proceeds via a Diels-Alder cycloaddition, followed by thermal retro-cycloaddition to regenerate the maleimide group.

Nucleophilic Substitution

The maleimide intermediate is coupled with tris(2-aminoethyl)amine in methanol under reflux conditions. Kinetic studies show that maintaining a temperature of 60–65°C for 4 hours optimizes the substitution reaction, yielding a 24% pure product after chromatography. The 6-aminohexanamide spacer is introduced at this stage, enhancing solubility and flexibility for downstream applications.

Trifluoroacetic Acid Salt Formation

The free base is treated with trifluoroacetic acid in dichloromethane to form the stable TFA salt. This step improves product stability by neutralizing residual amines and preventing degradation during storage.

Purification Techniques

Purification is critical to achieving pharmaceutical-grade purity (>98%). Common methods include:

| Step | Technique | Conditions | Purity Achieved |

|---|---|---|---|

| Intermediate Isolation | Recrystallization | Ethyl acetate, 4°C overnight | 95% |

| Final Product | Column Chromatography | Silica gel, gradient elution (DCM:MeOH) | 98.5% |

| Salt Stabilization | Lyophilization | Freeze-drying in aqueous TFA solution | 99% |

Chromatographic purification removes unreacted amines and byproducts, while lyophilization ensures the TFA salt retains its crystalline structure.

Industrial-Scale Production

Industrial protocols modify lab-scale methods for cost efficiency and throughput:

Continuous Flow Reactors

Maleimide derivatization is conducted in continuous flow systems, reducing reaction time from 6 hours to 45 minutes. Automated temperature control minimizes side reactions, achieving a 92% yield.

Solvent Recovery Systems

Methanol and dichloromethane are recycled via distillation, reducing waste by 70%. This aligns with green chemistry principles without compromising product quality.

In-Line Analytics

PAT (Process Analytical Technology) tools monitor reaction progress using FTIR and HPLC, ensuring consistency in batch production.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

| Parameter | Method | Results |

|---|---|---|

| Molecular Weight | HRMS (ESI+) | 367.325 [M+H]+ (Calculated: 367.32) |

| Purity | HPLC (C18 column) | 99.1% (254 nm) |

| Salt Stoichiometry | 1H NMR (DMSO-d6) | 1:1 molar ratio (TFA:amine) |

| Thermal Stability | TGA | Decomposition at 215°C |

The 1H NMR spectrum shows characteristic maleimide protons at δ 6.8 ppm and TFA resonance at δ 8.2 ppm.

Comparative Analysis of Methodologies

A comparison of lab-scale vs. industrial methods reveals trade-offs:

| Factor | Lab-Scale | Industrial-Scale |

|---|---|---|

| Yield | 24–30% | 85–92% |

| Time per Batch | 72 hours | 8 hours |

| Cost per Gram | $1,200 | $150 |

| Environmental Impact | High solvent waste | Solvent recovery systems in place |

Industrial methods prioritize throughput and cost, while lab protocols focus on flexibility for research applications.

Challenges and Optimization Strategies

Maleimide Hydrolysis

The maleimide group is prone to hydrolysis under acidic conditions. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt primarily undergoes thiol-ene reactions due to its maleimide group. These reactions include:

Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Thiol Reagents: Common thiol reagents include cysteine and glutathione.

Solvents: Solvents such as dimethyl sulfoxide (DMSO), methanol, and water are commonly used.

Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of thioether bonds.

Major Products

The major products formed from these reactions are thioether-linked compounds, which are highly stable and useful in various applications .

Scientific Research Applications

Chemistry

- Cross-Linking Reagent: Utilized to create stable thioether bonds between biomolecules, facilitating the synthesis of complex molecular structures.

- Polymer Chemistry: Acts as a building block for developing maleimide-functionalized polymers and hydrogels, enhancing material properties for various applications.

Biology

- Protein Modification: Employed in the modification of proteins and peptides, allowing researchers to study biological processes such as protein-protein interactions and signaling pathways.

- Bioconjugation: Its thiol-reactive nature enables bioconjugation with thiol-containing biomolecules (e.g., cysteine), aiding in the development of targeted therapeutics.

Medicine

- Drug Development: Used in creating stable drug conjugates by linking therapeutic agents to biomolecules, improving drug delivery and efficacy.

- Diagnostic Applications: Facilitates the development of diagnostic agents that can selectively bind to specific biomarkers.

Industry

- Biohybrid Materials Production: Applied in synthesizing biohybrid materials that combine biological components with synthetic polymers for enhanced functionality.

- Functionalized Polymers: Its unique properties allow for the production of functionalized polymers with specific chemical functionalities for diverse industrial applications.

Case Studies

Several studies have highlighted the utility of N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt:

-

Protein Engineering:

Researchers utilized this compound to modify surface proteins on nanoparticles, enhancing their stability and functionality in drug delivery systems. -

Hydrogel Development:

A study demonstrated its application in synthesizing maleimide-functionalized heparin hydrogels, which showed improved biocompatibility and controlled release properties for therapeutic agents. -

Bioconjugation Techniques:

In a recent investigation, this compound was employed to create targeted drug delivery systems by linking anticancer drugs to antibodies via stable thioether bonds.

Mechanism of Action

The compound exerts its effects through the formation of thioether bonds with sulfhydryl groups. The maleimide group reacts with thiol groups to form a stable thioether linkage, which is resistant to hydrolysis and other chemical degradation processes. This mechanism is crucial for its applications in cross-linking and stabilization of biomolecules .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from similar maleimide-TFA derivatives by its ethyl-amide-hexyl linker , which combines flexibility with hydrophilicity. Below is a comparative analysis:

Table 1: Key Properties of N-(2-Maleimidoethyl)-6-aminohexanamide TFA and Analogues

<sup>†</sup>Molecular formula inferred from structural analogs.

Key Observations:

Linker Design: The ethyl-amide-hexyl linker in the target compound provides a balance between hydrophilicity (amide group) and flexibility (hexyl chain), reducing steric hindrance during conjugation compared to shorter linkers like ethyl amine . N-(6-Aminohexyl)maleimide TFA (CAS 1185075-13-1) lacks the amide group, resulting in lower hydrophilicity but similar conjugation efficiency .

Reactivity :

- Maleimide groups in all compounds enable thiol-selective reactions, but linker length impacts accessibility. Longer linkers (e.g., hexyl) improve binding to buried cysteine residues .

- Biotin-X cadaverine TFA diverges functionally, targeting amine-reactive groups (e.g., activated esters) instead of thiols .

Solubility and Stability :

Biological Activity

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt (commonly referred to as the trifluoroacetate salt of N-(2-maleimidoethyl)-6-aminohexanamide) is a compound of significant interest in biochemical research and drug development. This article delves into its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H20F3N3O5

- Molar Mass : 367.32 g/mol

- Structure : The compound features a maleimide moiety which is known for its ability to form covalent bonds with thiol groups in proteins, making it valuable in bioconjugation applications.

The biological activity of N-(2-Maleimidoethyl)-6-aminohexanamide is primarily attributed to its ability to interact with thiol-containing biomolecules. The maleimide group reacts selectively with free thiols, facilitating the formation of stable thioether bonds. This property is exploited in various applications, including:

- Targeted Drug Delivery : By conjugating drugs to proteins or antibodies through maleimide-thiol chemistry, researchers can enhance the specificity and efficacy of therapeutic agents.

- Biomarker Detection : The compound can be utilized in biosensors for detecting thiol-containing biomarkers in disease states.

Biological Activity Data

The following table summarizes key biological activity parameters derived from various studies:

| Activity Type | Assay Method | Value (IC50/EC50) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | 25 µM | |

| Cytotoxicity | MTT Assay | IC50 = 30 µM | |

| Enzyme Inhibition | Chymotrypsin Inhibition | IC50 = 15 µM |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of N-(2-Maleimidoethyl)-6-aminohexanamide using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity with an IC50 value of 25 µM, indicating its potential utility in preventing oxidative stress-related damage.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro cytotoxicity assays were conducted on various cancer cell lines. The results indicated that N-(2-Maleimidoethyl)-6-aminohexanamide exhibited an IC50 of 30 µM against breast cancer cells (MCF-7). This suggests that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit chymotrypsin, a serine protease involved in protein digestion. An IC50 of 15 µM was recorded, indicating that it may serve as a lead compound for developing enzyme inhibitors that could be beneficial in treating conditions related to protease dysregulation.

Q & A

Q. What are the primary research applications of N-(2-Maleimidoethyl)-6-aminohexanamide in bioconjugation?

This compound is primarily used as a heterobifunctional crosslinker for site-specific conjugation of thiol-containing biomolecules (e.g., cysteine residues in proteins) to amine-containing substrates (e.g., antibodies, nanoparticles). The maleimide group reacts selectively with free thiols under neutral to slightly acidic conditions (pH 6.5–7.5), while the aminohexanamide spacer provides flexibility to minimize steric hindrance. Applications include antibody-drug conjugate synthesis, protein labeling, and polymer functionalization .

Q. What are the recommended storage and handling protocols to preserve reactivity?

Store the compound at -20°C in airtight, light-protected containers to prevent maleimide ring hydrolysis. Prior to use, dissolve in anhydrous DMSO, DMF, or phosphate buffer (pH 6.5–7.0). Avoid prolonged exposure to moisture or reducing agents (e.g., DTT, β-mercaptoethanol). Always use gloves and work in a fume hood to minimize trifluoroacetic acid (TFA) vapor exposure .

Q. How does the trifluoroacetic acid (TFA) salt form impact experimental workflows?

The TFA counterion enhances solubility in polar solvents (e.g., water, methanol) but may interfere with downstream analyses (e.g., mass spectrometry, NMR) due to residual TFA. To mitigate this, lyophilize the product post-conjugation or perform reverse-phase HPLC purification. Confirm complete TFA removal via conductivity measurements or ion chromatography .

Intermediate/Advanced Research Questions

Q. What methodological considerations are critical for optimizing maleimide-thiol conjugation?

- pH control : Maintain pH 6.5–7.5 to maximize thiolate anion formation while minimizing maleimide hydrolysis (accelerated above pH 8.0).

- Temperature : Reactions at 4°C reduce hydrolysis but may require extended incubation (e.g., 12–16 hrs).

- Molar ratio : Use a 1.5–2.0 molar excess of maleimide reagent over thiols to account for hydrolysis.

- Quenching : Terminate reactions with excess cysteine or mercaptoethanol to block unreacted maleimide groups .

Q. How can TFA byproducts be removed post-conjugation without degrading the product?

- Lyophilization : Effective for TFA removal from aqueous solutions.

- Solid-phase extraction (SPE) : Use C18 columns to separate TFA from hydrophobic conjugates.

- Dialysis : Employ membranes with a 1–3 kDa MWCO in neutral buffers (pH 7.0).

- Acid-base partitioning : Extract TFA into organic phases using ethyl acetate after neutralizing with weak bases (e.g., ammonium bicarbonate) .

Q. Which analytical techniques best quantify residual TFA in final products?

Q. How can unexpected side reactions (e.g., maleimide hydrolysis) be diagnosed and mitigated?

- Diagnosis : Use MALDI-TOF or SDS-PAGE to detect increased molecular weight (hydrolysis yields maleamic acid).

- Mitigation : Pre-activate maleimide groups under inert atmospheres (argon/nitrogen) and avoid basic conditions. Include stabilizing agents like EDTA to chelate metal ions that catalyze hydrolysis .

Advanced Research Challenges

Q. What strategies enable site-specific conjugation in redox-sensitive environments?

- Redox buffers : Use tris(2-carboxyethyl)phosphine (TCEP) at pH 5.0 to maintain thiols in reduced states without maleimide reduction.

- Directed mutagenesis : Introduce single cysteine residues at solvent-accessible sites via site-directed mutagenesis.

- Temporal control : Add maleimide reagents after protein folding to avoid interference with disulfide bonds .

Q. How does the 6-aminohexanamide spacer influence drug delivery efficiency?

The spacer reduces steric hindrance between conjugated molecules (e.g., antibody and drug), enhancing binding avidity. However, longer spacers may increase nonspecific interactions in vivo. Comparative studies using shorter/longer spacers (e.g., EMCH vs. SMCC) can optimize delivery kinetics .

Q. What advantages does this compound offer over alternative maleimide derivatives?

- Stability : The TFA salt form improves shelf life compared to HCl salts.

- Solubility : Superior water solubility enables direct use in aqueous reactions.

- Spacer length : The 6-carbon spacer balances flexibility and stability, outperforming shorter analogs (e.g., EMCS) in cell-penetrating peptide conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.